Sutezolid Exhibits the Lowest MIC50 and MIC90 Against MDR and Pre-XDR TB Clinical Isolates Compared to Four Oxazolidinone Comparators
In a 2025 study of 177 clinical M. tuberculosis isolates (67 MDR-TB, 110 pre-XDR-TB) from Hainan, China, sutezolid (SZD) demonstrated the strongest overall antibacterial activity. Its MIC50 and MIC90 values were both 0.5 µg/mL. This was significantly more potent than linezolid (LZD), tedizolid (TZD), contezolid (CZD), and delpazolid (DZD) [1]. The statistical ranking of potency was SZD > TZD > LZD > CZD = DZD.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Sutezolid: MIC50 = 0.5 µg/mL; MIC90 = 0.5 µg/mL |
| Comparator Or Baseline | Linezolid: MIC50 = 1.0 µg/mL; MIC90 = 1.0 µg/mL; Tedizolid: MIC50 = 0.5 µg/mL; MIC90 = 1.0 µg/mL; Contezolid: MIC50 = 1.0 µg/mL; MIC90 = 2.0 µg/mL; Delpazolid: MIC50 = 1.0 µg/mL; MIC90 = 2.0 µg/mL |
| Quantified Difference | Sutezolid MIC50 and MIC90 are 2-fold lower than linezolid. Sutezolid MIC90 is 2-fold lower than tedizolid. |
| Conditions | Microplate alamarBlue assay (MABA) on 177 MDR-TB and pre-XDR-TB clinical isolates; Middlebrook 7H9 broth; 37°C incubation. |
Why This Matters
This demonstrates sutezolid's superior intrinsic potency, suggesting potential for lower effective doses or enhanced efficacy in drug-resistant TB, which is a critical factor in selecting a lead compound for further development or testing.
- [1] Li J, et al. Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. Pathogens. 2025;14(3):218. View Source
